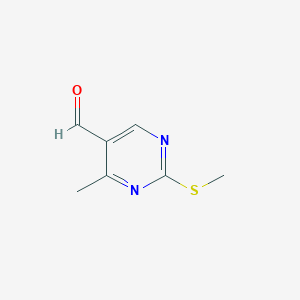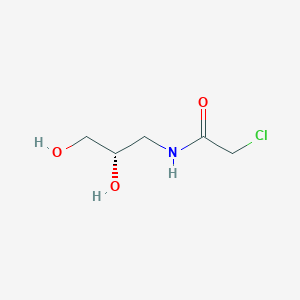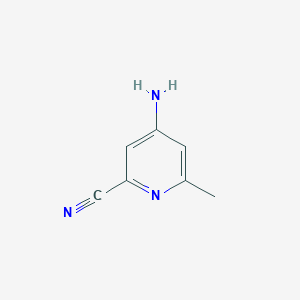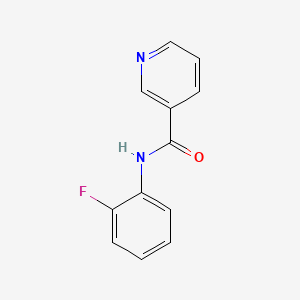
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of β-amino enones with methylene active nitriles . The reaction of β-amino enones with methylene active nitriles can result in two kinds of reaction intermediates: dienolates and amide derivatives . These products are formed by the initial conjugate addition of the α-methylene group of the nitrile to the β-amino enone, followed by elimination of dimethylamine .Wissenschaftliche Forschungsanwendungen
Brain-Specific Delivery Systems
Research has explored the use of dihydropyridine derivatives, closely related to 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide, as efficient carriers for brain-specific drug delivery. These compounds have shown potential in crossing the blood-brain barrier and delivering therapeutic agents directly to the brain, potentially offering new treatment avenues for neurological disorders (Maziére et al., 1984; Tedjamulia et al., 1985).
Cardiovascular Research
Dihydropyridine compounds have been investigated for their cardiovascular effects, particularly as cardiotonic agents. Studies have shown that these compounds can enhance cardiac contractility and possess vasodilating properties, making them promising candidates for treating congestive heart failure (Ohhara et al., 1989).
Neuroprotective Effects
Some dihydropyridine derivatives have demonstrated neuroprotective effects in models of Parkinson's disease and other neurological disorders, suggesting a potential role in preventing or mitigating neurodegeneration (Hantraye et al., 1996; Marcotte et al., 1998).
Oxime Reactivators in Toxicology
Oxime derivatives related to dihydropyridines have been explored for their efficacy in reactivating acetylcholinesterase inhibited by toxic organophosphates, showing potential as treatments for chemical poisoning (Clement, 1982; Shiloff & Clement, 1987).
Antitumor and Antiproliferative Effects
Dihydropyridine derivatives have been examined for their potential antitumor effects, with some compounds showing the ability to inhibit specific pathways involved in cancer progression. This suggests a possible role in cancer therapy by targeting cellular mechanisms fundamental to tumor growth and metastasis (Kogame et al., 2013).
Eigenschaften
CAS-Nummer |
85614-96-6 |
|---|---|
Produktname |
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
6-methyl-2-oxo-1H-pyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(6(11)9-4)7(12)10-8/h2-3H,8H2,1H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
MNFXNSVGBNJCSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)C(=O)NN |
Kanonische SMILES |
CC1=CC=C(C(=O)N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)
![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)


![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)

